2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine
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Overview
Description
2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine is a complex organic compound featuring a pyrazine ring, a pyrrolidine ring, and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Attachment of the pyrrolidine ring: The oxadiazole intermediate is then reacted with a pyrrolidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the pyrazine ring: The final step involves the cyclization of the intermediate with a suitable pyrazine precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be essential to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent due to the presence of the 1,2,4-oxadiazole ring, which is known for its antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar antimicrobial properties.
Pyrazine Derivatives: Compounds with pyrazine rings are known for their diverse biological activities.
Uniqueness
What sets 2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine apart is its multi-functional structure, combining the properties of oxadiazole, pyrrolidine, and pyrazine rings. This unique combination enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(13-11-18-8-9-19-13)22-10-4-7-14(22)16-20-15(21-24-16)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14H,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKGNFSMKPLVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NC=CN=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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